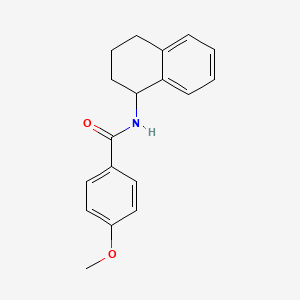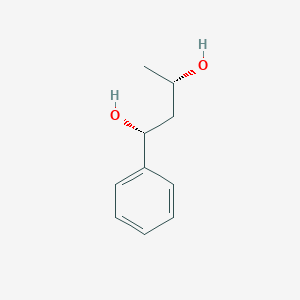
1,3-Butanediol, 1-phenyl-, (1R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanediol, 1-phenyl-, (1R,3S)- is a chiral compound with the molecular formula C10H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone, with a phenyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanediol, 1-phenyl-, (1R,3S)- can be achieved through several methods. One efficient synthetic route involves the anti-Prelog reduction of 4-hydroxy-2-butanone. This method employs a newly isolated strain of Pichia kudriavzevii, which provides absolute stereoselectivity . The reaction conditions for this synthesis include a temperature of 35°C, a pH of 8.0, a rotation speed of 200 rpm, and a mass ratio of glucose to 4-hydroxy-2-butanone of 6:5 .
Industrial Production Methods
Industrial production methods for 1,3-Butanediol, 1-phenyl-, (1R,3S)- are not widely documented. the principles of stereoselective reduction and biocatalysis can be applied on a larger scale to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanediol, 1-phenyl-, (1R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of 1,3-Butanediol, 1-phenyl-, (1R,3S)- can yield ketones or aldehydes.
Reduction: Reduction can produce various alcohols depending on the specific conditions.
Substitution: Substitution reactions can result in the formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
1,3-Butanediol, 1-phenyl-, (1R,3S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 1,3-Butanediol, 1-phenyl-, (1R,3S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butanediol: Lacks the phenyl group, resulting in different chemical properties and applications.
1-Phenyl-1,2-propanediol: Similar structure but with different stereochemistry and functional groups.
1,2-Butanediol: Different hydroxyl group positions, leading to distinct reactivity and uses.
Uniqueness
1,3-Butanediol, 1-phenyl-, (1R,3S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups
Propriétés
Numéro CAS |
74571-83-8 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,3S)-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3/t8-,10+/m0/s1 |
Clé InChI |
QTYZWFQTOYXFBL-WCBMZHEXSA-N |
SMILES isomérique |
C[C@@H](C[C@H](C1=CC=CC=C1)O)O |
SMILES canonique |
CC(CC(C1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


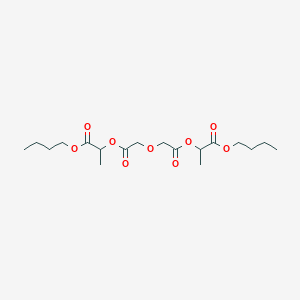

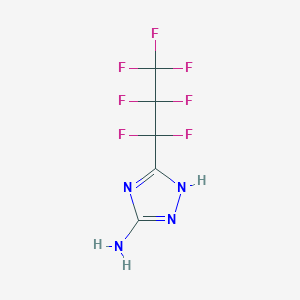
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)
![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)
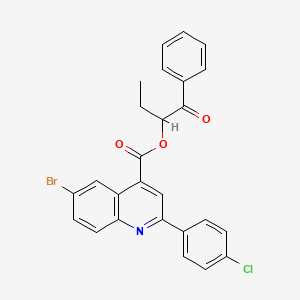
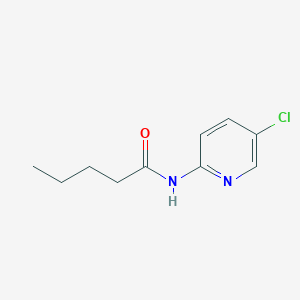
![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)

